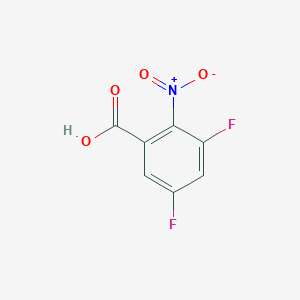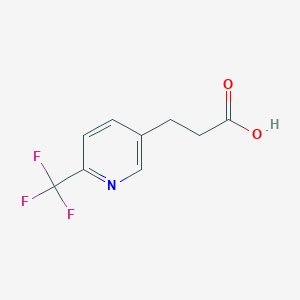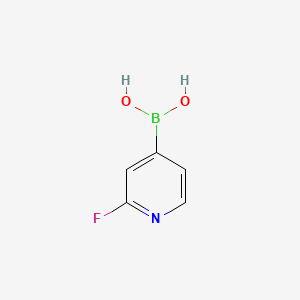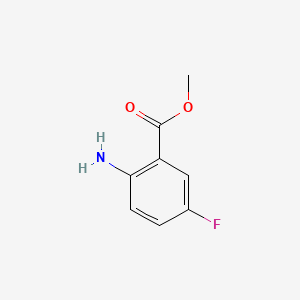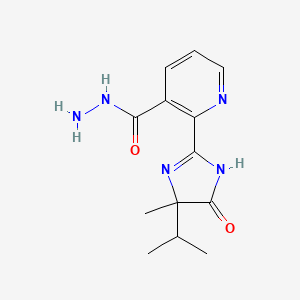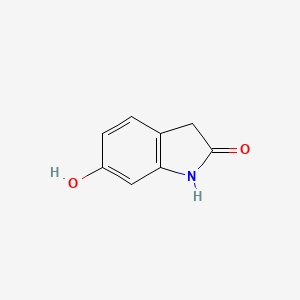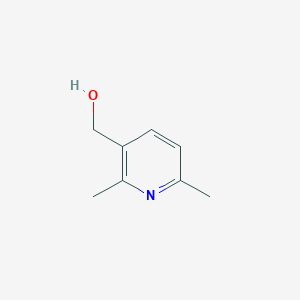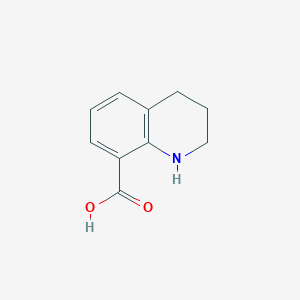
1-(4-Fluorophenyl)-2-methylpropan-1-one
Overview
Description
“1-(4-Fluorophenyl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C9H9FO . It is a derivative of propanone, with a fluorophenyl group attached to the first carbon and a methyl group attached to the second carbon .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of a series of novel chalcones, which are structurally similar to the compound . The synthesis involved a Claisen–Schmidt condensation reaction in an alkaline medium at room temperature . Another study reported the synthesis of a compound via a two-stage reaction sequence involving the reaction of nitrodienes with thiols and amines .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. A study on a similar compound, a fluorinated chalcone, used techniques such as scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) for structural characterization .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse, depending on the reaction conditions and the reagents used. A study reported the addition of nitrogen-containing reagents that possess two nucleophilic centers to convert a similar compound to functionalized heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. A study on a similar compound reported the determination of properties such as boiling temperature, critical temperature, critical pressure, and density .Scientific Research Applications
Synthesis and Chemical Applications
1-(4-Fluorophenyl)-2-methylpropan-1-one serves as a key intermediate in the synthesis of various pharmaceuticals and organic compounds. For example, it has been utilized in the practical synthesis of 2-fluoro-4-bromobiphenyl, a crucial intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of an efficient, pilot-scale method for its preparation highlights its significance in organic synthesis and pharmaceutical manufacturing (Qiu et al., 2009).
Fluorescence and Imaging Applications
The compound's structure has inspired research in fluorescent chemosensors, demonstrating the potential for developing sensors for various analytes. This includes the development of chemosensors based on derivatives for detecting metal ions, anions, and neutral molecules, highlighting its utility in environmental monitoring, diagnostics, and research applications (Roy, 2021).
Biomedical Research
In biomedical research, derivatives of this compound have been explored for their fluorescent properties. Methylene blue, for instance, a compound with a somewhat related structure, has been used for intraoperative fluorescent imaging, showing the potential of fluorophenyl compounds in enhancing surgical techniques and cancer treatment (Cwalinski et al., 2020).
Radiative Decay Engineering
The study of fluorophores near metallic surfaces, a field known as radiative decay engineering (RDE), demonstrates the advanced applications of fluorescent compounds in medical diagnostics and biotechnology. RDE can significantly modify the emission of fluorophores, including those based on fluorophenyl structures, enhancing their utility in fluorescence-based applications (Lakowicz, 2001).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorobenzyl alcohol, indicates that it is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective measures and in a well-ventilated area .
Future Directions
The future directions for the study of “1-(4-Fluorophenyl)-2-methylpropan-1-one” could involve further exploration of its synthesis, structural characterization, and potential applications. For instance, a study on a similar compound suggested that it could be considered as a nonlinear optical material . Another study suggested that similar compounds could be promising candidates for the treatment of Trypanosoma brucei infections .
properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUVRVXSYXJUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382326 | |
| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26393-91-9 | |
| Record name | 1-(4-fluorophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



